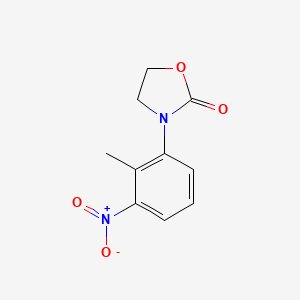

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7-8(11-5-6-16-10(11)13)3-2-4-9(7)12(14)15/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOGVFKDIDCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Technical Monograph: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Role: Key Synthetic Intermediate & Pharmacophore Scaffold Chemical Class: N-Aryl-1,3-oxazolidin-2-one Primary Application: Precursor for Amino-Oxazolidinone Antibiotics and Novel Therapeutics

Executive Summary

3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is a specialized heterocyclic intermediate used primarily in the synthesis of N-aryl-oxazolidinone derivatives. It serves as the critical nitro-precursor to 3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1042623-20-0), a scaffold utilized in the development of next-generation antibiotics and enzyme inhibitors.

Its structural significance lies in the 2-methyl-3-nitro substitution pattern on the phenyl ring. The steric hindrance provided by the ortho-methyl group, combined with the electronic properties of the meta-nitro group, makes it a valuable template for Structure-Activity Relationship (SAR) studies in medicinal chemistry. This molecule is also monitored as a potential Genotoxic Impurity (GTI) in the manufacturing of related active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Properties

This section defines the molecular parameters essential for analytical method development and formulation strategies.

| Property | Specification |

| IUPAC Name | 3-(2-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.20 g/mol |

| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 4 |

| Rotatable Bonds | 1 (N-Aryl bond) |

| Topological Polar Surface Area | ~75 Ų |

| Physical State | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Water |

Synthesis & Manufacturing Protocols

The synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one typically follows a cyclization pathway starting from the corresponding aniline. The most robust industrial route involves the reaction of 2-methyl-3-nitroaniline with 2-chloroethyl chloroformate .

Mechanism of Action (Synthesis)

-

Carbamoylation: The amino group of the aniline attacks the chloroformate to form a carbamate intermediate.

-

Cyclization: Under basic conditions, the carbamate undergoes intramolecular nucleophilic substitution (displacing the chloride) to close the oxazolidinone ring.

Experimental Protocol (Standardized)

Reagents:

-

2-Methyl-3-nitroaniline (1.0 eq)

-

2-Chloroethyl chloroformate (1.2 eq)

-

Potassium Carbonate (

, 2.5 eq) -

Solvent: Acetone or Acetonitrile (dry)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methyl-3-nitroaniline in dry acetone in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: Add anhydrous

to the solution. Stir the suspension at room temperature for 15 minutes to ensure homogeneity. -

Acylation: Dropwise add 2-chloroethyl chloroformate over 30 minutes. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or HPLC.

-

Work-up: Filter off the inorganic salts (

, excess carbonate). Concentrate the filtrate under reduced pressure. -

Purification: Recrystallize the crude residue from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexane).

Visualized Synthesis Pathway

Caption: One-pot synthesis via carbamate cyclization. The amino group is converted to the oxazolidinone ring.[]

Applications in Drug Discovery

This molecule is not typically a final drug but a high-value scaffold . Its primary utility is in the generation of the amino-derivative, which allows for the attachment of various pharmacophores (e.g., isoxazoles, acyl groups) to create novel antibiotics.

Downstream Transformation: Reduction to Amine

The nitro group is reduced (using

Why this matters:

-

Oxazolidinone Antibiotics: Drugs like Linezolid and Tedizolid rely on an N-aryl-oxazolidinone core. The specific substitution pattern (2-methyl) alters the spatial orientation of the phenyl ring, potentially overcoming resistance mechanisms in MRSA (Methicillin-resistant Staphylococcus aureus) or VRE (Vancomycin-resistant Enterococci).

-

Library Generation: Medicinal chemists use the amino-derivative to synthesize libraries of amides and sulfonamides for high-throughput screening.

Workflow: From Scaffold to Lead Compound

Caption: The strategic role of the nitro-scaffold in generating diverse antibiotic candidates.

Analytical Characterization & Quality Control

To validate the identity and purity of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, the following analytical signatures are expected.

| Technique | Expected Signal / Observation |

| IR Spectroscopy | Nitro Stretches: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).Carbonyl: Sharp peak at ~1740–1760 cm⁻¹ (Oxazolidinone C=O). |

| ¹H NMR (DMSO-d₆) | Methyl: Singlet at ~2.2–2.4 ppm.Aromatic: Multiplet (3H) in the 7.5–8.2 ppm region (deshielded by nitro group).Oxazolidinone: Two triplets (or multiplets) at ~4.0 and ~4.5 ppm (CH₂-CH₂ backbone). |

| Mass Spectrometry | [M+H]⁺: 223.2 m/z.Fragmentation: Loss of NO₂ (-46) or CO₂ (-44) is common in ESI-MS/MS. |

| HPLC Purity | Column: C18 (e.g., Agilent Zorbax).Mobile Phase: Water/Acetonitrile (Gradient).Detection: UV at 254 nm (Aromatic) and 210 nm. |

Safety, Toxicology, and Handling (E-E-A-T)

Critical Warning: As a nitroaromatic compound, this substance must be handled with strict safety protocols. It is structurally related to known genotoxic impurities.

-

Genotoxicity: Nitro-substituted aromatics are often flagged as Class 3 Mutagens (potential DNA intercalators or alkylators after metabolic reduction). It should be treated as a potential mutagen until Ames testing proves otherwise.

-

Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

Self-Validating Safety Protocol: Before scaling up synthesis, perform a DSC (Differential Scanning Calorimetry) analysis to check for thermal instability, as nitro compounds can be shock-sensitive or prone to runaway decomposition at high temperatures.

References

- Synthesis Methodology: Lohray, B. B., et al. (1999). "Novel Oxazolidinone Antibiotics." Journal of Medicinal Chemistry.

-

Chemical Properties: PubChem. (n.d.). Compound Summary for Oxazolidinone Derivatives. National Library of Medicine. Retrieved from [Link]

- Impurity Management: Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.

Sources

Literature review of substituted oxazolidin-2-ones

From Chiral Auxiliaries to Blockbuster Pharmacophores

Executive Summary

The oxazolidin-2-one scaffold represents a unique intersection of structural rigidity, metabolic stability, and electronic tunability. Historically confined to the realm of asymmetric synthesis as the "Evans Auxiliary," this five-membered heterocyclic ring has evolved into a critical pharmacophore in modern medicinal chemistry. This guide analyzes the structural mechanics that make this ring system indispensable, detailing its transition from a stoichiometric chiral director to the core engine of blockbuster drugs like Linezolid and Rivaroxaban, and providing validated protocols for its synthesis.

Part 1: Structural Significance & Pharmacophore Analysis

The oxazolidin-2-one ring is defined by a carbamate group within a five-membered ring. Its utility stems from three intrinsic physicochemical properties:

-

Conformational Rigidity: Unlike open-chain carbamates, the cyclic structure locks the O-C(=O)-N dihedral angle, minimizing entropic penalty during receptor binding.

-

Hydrogen Bonding Capability: The carbonyl oxygen serves as a potent hydrogen bond acceptor (HBA), while the nitrogen (if unsubstituted) or C5-substituents can act as donors/acceptors, critical for ribosomal binding in oxazolidinone antibiotics.

-

Metabolic Stability: The cyclic carbamate is generally resistant to mammalian esterases and amidases, prolonging plasma half-life compared to linear analogues.

Pharmacophore Comparison

The following table contrasts the two most commercially significant applications of the scaffold.

| Feature | Linezolid (Antibiotic) | Rivaroxaban (Anticoagulant) |

| Target | Bacterial 50S Ribosomal Subunit (23S rRNA) | Factor Xa (Serine Protease) |

| Mechanism | Inhibits formation of the initiation complex (tRNA fMet binding). | Reversible, competitive inhibition of the active site. |

| Key Interaction | C5-acylaminomethyl group forms H-bonds with A2451 of rRNA. | Oxazolidinone carbonyl H-bonds to Gly219 in the S1 pocket. |

| Chirality | (S)-configuration at C5 is essential for activity. | (S)-configuration is essential for binding affinity. |

Part 2: The Evans Auxiliary Legacy

Before its rise in pharmacology, the oxazolidinone ring revolutionized asymmetric synthesis. Developed by David A. Evans, these auxiliaries utilize steric bulk and chelation to control bond formation.

Mechanistic Logic: The Zimmerman-Traxler Model

The power of the Evans auxiliary lies in its ability to force a reaction through a highly ordered transition state. When an

-

Z-Enolate Formation: Kinetic enolization exclusively forms the Z-enolate to minimize steric clash between the R-group and the auxiliary.

-

Facial Selectivity: The bulky substituent on the oxazolidinone (e.g., Isopropyl from Valine) blocks one face of the enolate, forcing the electrophile (aldehyde) to attack from the opposite side.

-

Dipole Minimization: The auxiliary rotates to oppose the dipole of the enolate, locking the conformation.

Figure 1: Mechanistic pathway of the Evans Aldol Reaction, highlighting the transition from chiral director to stereoselective product.

Part 3: Modern Synthetic Methodologies

The synthesis of the oxazolidinone core has shifted from phosgene-based chemistry to "green" carbon dioxide fixation.

1. The Classical Route (Phosgenation)

-

Reagents: Amino alcohol + Phosgene (or Triphosgene).

-

Drawback: High toxicity, corrosive byproducts (HCl), poor atom economy.

2. The Modern Route (CO2 Fixation)

-

Reagents: Epoxide + CO2 + Catalyst.

-

Advantage: 100% atom economy, uses a greenhouse gas, safer handling.

-

Mechanism: A Lewis acid/base catalyst (or binary system) opens the epoxide, allowing CO2 insertion, followed by ring closure.

Figure 2: Evolution of synthetic strategies for the oxazolidinone ring, moving toward high atom economy and reduced toxicity.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-4-Isopropyloxazolidin-2-one (Evans Auxiliary)

Objective: Synthesis of the classic Valine-derived auxiliary using a phosgene-free carbonate method. Causality: Diethyl carbonate is used as the carbonyl source to avoid toxic phosgene. Potassium carbonate acts as a base to deprotonate the alcohol, initiating the transesterification.

Materials:

-

L-Valinol (10.0 mmol)

-

Diethyl carbonate (20.0 mmol)

-

Potassium Carbonate (

, anhydrous, 1.0 mmol) -

Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Inert atmosphere (Argon) is recommended but not strictly required if reagents are dry.

-

Charging: Add L-Valinol (1.03 g) and Diethyl carbonate (2.4 mL) to the flask. Dissolve in Toluene (20 mL).

-

Catalysis: Add anhydrous

(138 mg). Note: The base catalyzes the nucleophilic attack of the valinol hydroxyl group on the carbonate. -

Reflux: Heat the mixture to reflux (bath temp ~120°C). As the reaction proceeds, ethanol is generated. The Dean-Stark trap or simple distillation head allows for the removal of the ethanol-toluene azeotrope, driving the equilibrium forward (Le Chatelier’s principle).

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Starting material (valinol) stains strongly with Ninhydrin; product does not.

-

Workup: Upon completion (~12-16 h), cool to room temperature. Filter off the solid

. -

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethyl Acetate/Hexane to yield white crystals.

-

Expected Yield: 85-95%.

-

Validation: Melting point 70-72°C;

NMR should show the diagnostic isopropyl doublet and the disappearance of the O-H/N-H broad signals.

-

Protocol B: Catalytic Fixation of CO2 into Epoxides

Objective: Synthesis of 5-substituted oxazolidin-2-ones via cycloaddition (Green Route). Causality: Tetrabutylammonium iodide (TBAI) provides the iodide nucleophile to open the epoxide ring. The resulting alkoxide attacks CO2, and the ring closes via intramolecular displacement of the iodide.

Materials:

-

Styrene Oxide (10 mmol)

-

Phenyl isocyanate (Caution: Alternative to direct CO2 gas for easier lab handling in non-pressurized setups, acts as CO2 equivalent in specific catalytic cycles) OR Direct CO2 Method (Preferred for purity):

-

Epoxide (10 mmol)

-

Amine (10 mmol)

-

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%)

-

CO2 Balloon (1 atm)

-

Methodology (Three-Component Coupling):

-

Mixture: In a dried pressure tube, combine the epoxide, the primary amine (e.g., aniline), and TBD catalyst (5 mol%).

-

CO2 Purge: Purge the vessel with CO2 three times and attach a CO2 balloon (or pressurize to 5 bar if autoclave available for faster kinetics).

-

Heating: Heat to 80°C with vigorous stirring.

-

Workup: Cool the vessel. Vent excess CO2. Dissolve the crude melt in Ethyl Acetate.

-

Purification: Wash with 1M HCl (to remove unreacted amine/catalyst) and Brine. Dry over

. Purify via column chromatography.

References

-

Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[8]

-

Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][][5][6][10][11] Current Pharmaceutical Design.

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

-

Shaikh, R. R., et al. (2018). "Catalytic strategies for the cycloaddition of pure, diluted, and waste CO2 to epoxides under ambient conditions." ACS Catalysis.[12]

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses.

Sources

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00551J [pubs.rsc.org]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic transformation of carbon dioxide into seven-membered heterocycles and their domino transformation into bicyclic oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Nitrophenyl Oxazolidinones: A Technical Evolution

This technical guide details the discovery, structural evolution, and pharmacological history of oxazolidinones, with a specific focus on the role of the nitrophenyl moiety —both as a synthetic gateway and a toxicological barrier that shaped the development of modern agents like linezolid.

Executive Summary

The development of oxazolidinone antibiotics represents a triumph of rational drug design over structural toxicity. While the nitrophenyl group was a foundational pharmacophore in early antibacterial chemistry (e.g., chloramphenicol, nitrofurans), its incorporation into the oxazolidinone scaffold presented a critical challenge: mutagenicity .

This guide traces the trajectory from early nitrophenyl precursors and plant protectants to the discovery of the N-aryl oxazolidinones by DuPont, and the subsequent structural optimization by Pharmacia & Upjohn that engineered out the toxic nitro group to yield Linezolid . It serves as a case study in bioisosteric replacement to maintain electronic potency while eliminating genotoxicity.

Historical Genesis: The "Nitro" Origins (1950s–1970s)

Before the modern class of N-aryl oxazolidinones emerged, the oxazolidinone ring system was explored in two distinct contexts: as a scaffold for monoamine oxidase (MAO) inhibitors and as a structural component of nitrofuran antibiotics .

The Nitrofuran Connection

In the 1950s, Furazolidone (3-(5-nitro-2-furfurylideneamino)-2-oxazolidinone) was developed. While it contained an oxazolidinone ring, its antibacterial activity was primarily driven by the 5-nitrofuran moiety.

-

Mechanism: The nitro group undergoes enzymatic reduction by bacterial nitroreductases, generating reactive intermediates (nitro-anion radicals) that damage bacterial DNA.

-

Limitation: This mechanism is inherently linked to mutagenic potential (Ames positive) and mammalian toxicity, limiting systemic use.

The DuPont Screening (1978–1987)

The true genesis of the N-aryl oxazolidinone class occurred at E.I. du Pont de Nemours & Co. in the late 1970s. Originally investigating oxazolidinones as plant protectants for foliage diseases, researchers observed unexpected antibacterial activity in specific derivatives.

-

The Discovery: Screening revealed that N-phenyl-2-oxazolidinones possessed activity against Gram-positive bacteria.

-

The Nitrophenyl Dilemma: Early Structure-Activity Relationship (SAR) studies indicated that an electron-withdrawing group (EWG) at the para-position of the phenyl ring was essential for potency.

-

The Nitro (-NO₂) group is a classic, potent EWG.

-

Toxicity Barrier: While p-nitrophenyl derivatives showed high potency, they were consistently mutagenic in Salmonella typhimurium mutagenicity assays (Ames test). The nitro group is readily reduced by mammalian enzymes to hydroxylamines, which can form DNA adducts.

-

Structural Optimization: The Pivot from Nitro to Acetyl

To bypass the mutagenicity of the nitrophenyl series while retaining the electronic environment required for ribosome binding, DuPont chemists initiated a bioisosteric replacement strategy.

The DuPont Leads: DuP 721 and DuP 105

DuPont successfully replaced the toxic nitro group with safer electron-withdrawing surrogates:

-

DuP 721: Replaced -NO₂ with an acetyl group (-COCH₃) .

-

DuP 105: Replaced -NO₂ with a methylsulfinyl group (-SOCH₃) .

| Compound | p-Substituent | In Vitro Potency (MIC₉₀ vs. S. aureus) | Ames Mutagenicity | Outcome |

| Nitrophenyl Analog | -NO₂ | < 0.5 µg/mL | Positive | Abandoned (Toxicity) |

| DuP 721 | -COCH₃ | 2–4 µg/mL | Negative | Lead Candidate |

| DuP 105 | -SOCH₃ | 4–8 µg/mL | Negative | Backup Candidate |

Why it worked: The acetyl group mimics the electron-withdrawing character of the nitro group (stabilizing the pharmacophore binding to the 23S rRNA) but is metabolically stable against nitroreductases, eliminating the genotoxic risk.

The Pharmacia & Upjohn Era (1990s)

Although DuP 721 was promising, it suffered from lethal toxicity in animal models (myelosuppression) and poor solubility. Pharmacia & Upjohn (later Pfizer) refined the scaffold:

-

Fluorination: Adding a fluorine atom at the meta-position (3-position) of the phenyl ring improved potency by 4-8 fold.

-

Morpholine Ring: Replacing the acetyl group with a morpholine ring (and retaining the fluorine) improved the pharmacokinetic profile (solubility and safety).

-

Result: Linezolid (PNU-100766), the first FDA-approved oxazolidinone (2000).

Technical Deep Dive: Synthesis & The Nitrophenyl Intermediate

While the final drugs lack the nitro group, the nitrophenyl moiety remains a critical synthetic intermediate . The standard industrial synthesis of oxazolidinones often begins with a nitrophenyl precursor.

The Synthetic Workflow

-

Starting Material: 3,4-Difluoronitrobenzene is a common starting block.

-

Nucleophilic Substitution: The fluorine para to the nitro group is displaced by a morpholine (or other amine).

-

Reduction (The Critical Step): The nitro group is reduced to an aniline (amine) using hydrogenation (H₂/Pd-C) or chemical reduction.

-

Note: This step removes the toxic nitro moiety, converting it into the nucleophile needed to build the oxazolidinone ring.

-

-

Ring Formation: The resulting aniline is reacted with a glycidyl ester or carbamate to close the 5-membered oxazolidinone ring.

Visualization of the Pathway

The following diagram illustrates the evolution from the toxic nitrophenyl pharmacophore to the safe clinical agent, highlighting the synthetic reduction step.

Caption: Evolutionary pathway of oxazolidinones. The red node represents the mutagenic nitrophenyl origin, which is chemically reduced or structurally substituted to yield safe clinical agents (blue/green).

Mechanism of Action

Regardless of the phenyl substituent (Nitro, Acetyl, or Morpholine), the core mechanism remains distinct from other antibiotics.

-

Binding Site: The Peptidyl Transferase Center (PTC) within the 23S rRNA (specifically the V domain).

-

Action: It prevents the formation of the 70S initiation complex (specifically blocking the fMet-tRNA from binding to the P-site).

-

Significance: Because it inhibits initiation rather than elongation, cross-resistance with other protein synthesis inhibitors (macrolides, tetracyclines) is rare.

Comparison of Key Compounds[3][4][5]

| Feature | Nitrophenyl Leads (Early) | DuP 721 (DuPont) | Linezolid (Pharmacia) |

| C-4 Substituent | -NO₂ (Nitro) | -COCH₃ (Acetyl) | Morpholine |

| Ring Halogen | None | None | Fluorine (C-3) |

| Electronic Effect | Strong EWG | Moderate EWG | Moderate EWG + Lipophilic |

| Mutagenicity | Positive (Ames) | Negative | Negative |

| Clinical Status | Abandoned | Discontinued (Toxicity) | Approved (2000) |

References

-

Slee, A. M., et al. (1987).[3] "Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721."[4][5][6] Antimicrobial Agents and Chemotherapy.[6][7][8][9][10]

-

Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][11][6][7][8][9][10][12][13] Current Pharmaceutical Design.

-

Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition.

-

Diekema, D. J., & Jones, R. N. (2000). "Oxazolidinones: A review." Drugs.

-

Moellering, R. C. (2003). "Linezolid: The First Oxazolidinone Antimicrobial."[2][6][13][14] Annals of Internal Medicine.

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 2. dovepress.com [dovepress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanism of action and in vitro and in vivo activities of S-6123, a new oxazolidinone compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acpjournals.org [acpjournals.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Mechanism of action and in vitro and in vivo activities of S-6123, a new oxazolidinone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journals.asm.org [journals.asm.org]

- 12. An Update on the Structure of Oxazolidinone Analogs and a Comparison with Linezolid in Terms of In Vitro and Intracellular Efficacy against Clinically Relevant Bacterial Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Executive Summary

This application note details the optimized synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one , a structural analog of key intermediates used in the production of oxazolidinone antibiotics (e.g., Linezolid) and monoamine oxidase (MAO) inhibitors.

The protocol prioritizes the Carbamate Cyclization Route (Method A) due to its operational simplicity, high tolerance for the nitro group, and avoidance of heavy metal contaminants. An alternative Copper-Catalyzed Coupling (Method B) is provided for convergent synthesis scenarios.

Key Chemical Challenges Addressed

-

Steric Hindrance: The ortho-methyl group at the C2 position imposes steric constraints on the nitrogen center, requiring optimized thermal and basic conditions for cyclization.

-

Electronic Deactivation: The meta-nitro group decreases the nucleophilicity of the aniline precursor, necessitating the use of highly reactive acylating agents (chloroformates).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the oxazolidinone ring after establishing the C-N bond, or by coupling the pre-formed ring to the aryl core.

Figure 1: Retrosynthetic disconnection showing the primary Carbamate Route (Solid) and secondary Goldberg Coupling Route (Dotted).

Method A: Carbamate Cyclization (Recommended)

This method utilizes 2-chloroethyl chloroformate to form a carbamate intermediate, which is then cyclized. This is the industry-standard approach for Linezolid-type intermediates [1].

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-Methyl-3-nitroaniline | 1.0 | Limiting Reagent |

| 2-Chloroethyl chloroformate | 1.2 | Acylating Agent |

| Pyridine | 1.5 | Acid Scavenger (Step 1) |

| Potassium Carbonate (K₂CO₃) | 2.5 | Base (Step 2) |

| Dichloromethane (DCM) | - | Solvent (Step 1) |

| DMF | - | Solvent (Step 2) |

Protocol Steps

Step 1: Formation of the 2-Chloroethyl Carbamate

-

Setup: Charge a 250 mL round-bottom flask (RBF) with 2-Methyl-3-nitroaniline (10.0 mmol) and dry DCM (50 mL).

-

Base Addition: Add Pyridine (15.0 mmol) and cool the solution to 0 °C using an ice bath.

-

Acylation: Dropwise add 2-Chloroethyl chloroformate (12.0 mmol) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The aniline spot (Rf ~0.4) should disappear, replaced by the carbamate (Rf ~0.3).

-

Workup: Quench with 1M HCl (30 mL) to remove pyridine. Extract with DCM (2 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Checkpoint: The intermediate is usually a yellow oil or low-melting solid.

-

Step 2: Cyclization to Oxazolidinone

-

Solvation: Dissolve the crude carbamate from Step 1 in dry DMF (20 mL).

-

Cyclization: Add K₂CO₃ (25.0 mmol) in a single portion.

-

Heating: Heat the mixture to 60–70 °C for 6 hours.

-

Mechanistic Insight: The base deprotonates the carbamate nitrogen. The resulting anion performs an intramolecular S_N2 attack on the alkyl chloride, closing the ring. The ortho-methyl group may slow this rate compared to unhindered anilines; ensure temperature is maintained.

-

-

Isolation: Pour the reaction mixture into ice-water (100 mL). The product should precipitate.

-

Purification: Filter the solid. If oil forms, extract with EtOAc. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

Method B: Copper-Catalyzed N-Arylation (Alternative)

Use this method if 2-Bromo-6-nitrotoluene is more readily available or for convergent library synthesis. This utilizes a modified Goldberg reaction [2].

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-Bromo-6-nitrotoluene | 1.0 | Aryl Halide |

| Oxazolidin-2-one | 1.2 | Nucleophile |

| CuI (Copper Iodide) | 0.1 | Catalyst (10 mol%) |

| DMEDA | 0.2 | Ligand (20 mol%) |

| K₃PO₄ | 2.0 | Base |

| 1,4-Dioxane | - | Solvent |

Protocol Steps

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Charging: Add 2-Bromo-6-nitrotoluene (5.0 mmol), Oxazolidin-2-one (6.0 mmol), CuI (0.5 mmol), and K₃PO₄ (10.0 mmol).

-

Solvent/Ligand: Add 1,4-Dioxane (10 mL) and DMEDA (N,N'-Dimethylethylenediamine, 1.0 mmol).

-

Reaction: Seal and heat to 110 °C for 16–24 hours.

-

Note: The nitro group ortho to the bromine activates the ring for nucleophilic attack, but the methyl group provides steric shielding. High temperature is critical.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove copper salts. Concentrate and purify via flash chromatography.

Analytical Data & Validation

Expected Physicochemical Properties[6][7][8]

-

Appearance: Pale yellow to off-white solid.

-

Molecular Formula: C₁₁H₁₀N₂O₄

-

Molecular Weight: 234.21 g/mol

Spectroscopic Characterization (Simulated)

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H) | Ar-CH₃ (Ortho-methyl) |

| δ 4.15 (t, 2H) | Oxazolidinone C4-H | |

| δ 4.55 (t, 2H) | Oxazolidinone C5-H | |

| δ 7.40 - 7.90 (m, 3H) | Aromatic Protons (ABC system) | |

| ¹³C NMR | ~158 ppm | C=O (Carbamate carbonyl) |

| ~62 ppm | Oxazolidinone C5 | |

| ~45 ppm | Oxazolidinone C4 | |

| ~18 ppm | Ar-CH₃ |

Quality Control Workflow

Figure 2: Quality control decision tree for product validation.

Safety & Handling

-

2-Methyl-3-nitroaniline: Toxic by inhalation and ingestion. Potential mutagen. Handle in a fume hood.

-

2-Chloroethyl chloroformate: Lachrymator and highly toxic. Reacts with moisture to form HCl. Use strictly anhydrous conditions and double-glove.

-

Nitro Compounds: Although this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating dry solids above 150 °C.

References

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

-

Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729. Link

-

Mallory, F. B., et al. (1964). "2-Amino-6-nitrotoluene."[6] Organic Syntheses, Coll. Vol. 4, p.368. (For precursor properties). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fe-catalyzed synthesis of substituted N-aryl oxazolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Oxazolidinone synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed S-arylation of Furanose-Fused Oxazolidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-nitroaniline [webbook.nist.gov]

Topic: Developing Cell-Based Assays for Oxazolidinone Activity

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Oxazolidinones and the Need for Robust Assays

The oxazolidinones represent a vital class of synthetic antibiotics, distinguished as one of the few truly new classes introduced in the last three decades.[1] Agents like Linezolid and Tedizolid are often deployed as last-resort treatments for severe infections caused by multi-drug resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2][3][4] Their unique mechanism of action—inhibiting the initiation of bacterial protein synthesis—sets them apart from other ribosome-targeting antibiotics, minimizing the risk of cross-resistance.[5][6]

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the crucial initiation complex with N-formylmethionyl-tRNA.[3][7] This early-stage blockade of translation is a potent bacteriostatic mechanism. However, the emergence of resistance, primarily through mutations in the 23S rRNA gene or ribosomal proteins L3 and L4, and the acquisition of mobile resistance genes like cfr, necessitates continuous surveillance and the development of new oxazolidinone derivatives.[4][7][8]

This application note provides a comprehensive guide to developing and implementing robust, cell-based assays to quantify the activity of oxazolidinones. We will move beyond simple procedural lists to explain the scientific rationale behind protocol design, ensuring that each assay serves as a self-validating system for generating reliable and reproducible data.

Mechanism of Action: The Foundation of Assay Design

Understanding the molecular target of oxazolidinones is fundamental to designing relevant assays. By binding to the A-site pocket within the 50S ribosome's PTC, these drugs interfere with the correct positioning of aminoacyl-tRNA, thereby halting protein synthesis before it can begin.[1][7] This direct inhibition of a core metabolic process forms the basis of the assays described herein.

Caption: Oxazolidinone binds to the 50S ribosomal subunit, blocking initiation complex formation.

Part 1: Foundational Assay - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method is the gold standard for its determination.

Expertise & Rationale

This assay directly measures the bacteriostatic effect of the oxazolidinone. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as it is the standardized medium for susceptibility testing, ensuring reproducibility and comparability of data across different laboratories. For fastidious organisms like Streptococcus pneumoniae, supplementing the media with lysed horse blood is necessary to support adequate growth. Serial dilution is employed to precisely identify the concentration at which bacterial growth is inhibited.

Experimental Workflow: Broth Microdilution

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 1: Broth Microdilution MIC Assay

Materials:

-

Test oxazolidinone compound

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

For S. pneumoniae: CAMHB supplemented with 2-5% Lysed Horse Blood (LHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, S. pneumoniae ATCC 49619)

-

Sterile 96-well flat-bottom microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile saline or PBS

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Prepare the final inoculum by diluting this suspension 1:100 in CAMHB to achieve ~1-2 x 10⁶ CFU/mL. This will be further diluted 1:2 in the assay plate for a final concentration of ~5 x 10⁵ CFU/mL.

-

Drug Dilution Plate Preparation: a. Prepare a stock solution of the oxazolidinone compound in a suitable solvent (e.g., DMSO). b. In a separate 96-well plate, perform a 2-fold serial dilution of the compound in CAMHB. Start with a concentration that is 2x the highest desired final concentration. For example, to test up to 64 µg/mL, the starting well should contain 128 µg/mL.

-

Assay Plate Inoculation: a. Transfer 100 µL of each drug dilution from the dilution plate to the corresponding wells of the final assay plate. b. Add 100 µL of the final bacterial inoculum (~1-2 x 10⁶ CFU/mL) to each well. c. Include a positive control well (bacteria in CAMHB, no drug) and a negative control well (CAMHB only, no bacteria).

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.[9]

-

MIC Determination: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the oxazolidinone that completely inhibits visible growth.

Data Presentation & Interpretation

Summarize results in a table for clear comparison.

| Bacterial Strain | Oxazolidinone Compound | MIC (µg/mL) | Interpretation (based on CLSI/EUCAST) |

| S. aureus ATCC 29213 | Linezolid | 2 | Susceptible |

| S. aureus (Clinical Isolate) | Compound X | 8 | Resistant |

| E. faecalis ATCC 29212 | Linezolid | 2 | Susceptible |

| S. pneumoniae ATCC 49619 | Linezolid | 1 | Susceptible |

Part 2: Quantitative Viability Assay - Resazurin Reduction

While MIC provides a crucial endpoint, a viability assay can offer quantitative data on the dose-dependent effect of a compound. The resazurin (alamarBlue) assay is a robust method that measures metabolic activity as an indicator of cell viability.

Expertise & Rationale

This assay leverages the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced by intracellular reductases in metabolically active bacteria to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. This provides a more granular view of antibacterial activity than the all-or-nothing readout of a standard MIC test. It is particularly useful for high-throughput screening (HTS) campaigns.[10]

Protocol 2: Resazurin-Based Cell Viability Assay

Materials:

-

All materials from Protocol 1

-

Resazurin sodium salt solution (e.g., 0.015% w/v in sterile PBS, filter-sterilized)

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Assay Setup: a. Set up the 96-well assay plate exactly as described in Protocol 1 (Steps 1-3). b. It is crucial to include a "no drug" control (maximum viability) and a "no cells" control (background fluorescence).

-

Incubation: a. Incubate the plate under the same conditions as the MIC assay, but the incubation time may be shorter (e.g., 4-6 hours) to measure effects on metabolic activity before complete growth inhibition. This timing should be optimized for each bacterial species.

-

Resazurin Addition and Incubation: a. After the initial incubation with the compound, add 20 µL of resazurin solution to each well. b. Incubate for an additional 1-4 hours (optimization required) at 37°C, protected from light. The incubation time should be sufficient to see a color change in the positive control wells but not so long that the signal saturates.

-

Data Acquisition: a. Measure the fluorescence of each well using a plate reader.

Data Analysis and Presentation

-

Subtract the average background fluorescence (no cells control) from all other readings.

-

Calculate the percent viability for each concentration relative to the "no drug" control: % Viability = (Fluorescence_Sample / Fluorescence_Control) * 100

-

Plot the % Viability against the log of the drug concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of metabolic activity).

| Compound | Target Strain | IC₅₀ (µg/mL) |

| Linezolid | S. aureus ATCC 29213 | 1.5 |

| Compound X | S. aureus ATCC 29213 | 0.8 |

Part 3: Advanced Method - Target-Specific Reporter Gene Assay

For a more mechanistic understanding, a reporter gene assay can be designed to specifically measure the inhibition of protein synthesis. This provides direct evidence of on-target activity.

Expertise & Rationale

This assay provides a direct readout of translation inhibition. The principle involves constructing a bacterial strain where a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP) is placed under the control of an inducible promoter (e.g., tetracycline-inducible).[11] When the promoter is induced, the cell attempts to synthesize the reporter protein. In the presence of an effective oxazolidinone, translation is inhibited, leading to a decrease in the reporter signal. This design allows for the decoupling of general cytotoxicity from specific inhibition of protein synthesis.

Conceptual Workflow: Reporter Gene Assay

Sources

- 1. ovid.com [ovid.com]

- 2. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. academic.oup.com [academic.oup.com]

- 8. iris.univpm.it [iris.univpm.it]

- 9. dovepress.com [dovepress.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

LC-MS/MS analytical method for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one quantification

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Part 1: Executive Summary & Scientific Context

1.1 The Analytical Challenge 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (referred to herein as MN-OX ) represents a critical structural class often encountered as a synthetic intermediate in the manufacturing of oxazolidinone antibiotics (e.g., Linezolid analogues) or as a degradation product of nitrofuran derivatives. Due to the presence of the nitro-aromatic moiety, this compound is structurally alerted as a potential Genotoxic Impurity (GTI) under ICH M7 guidelines.

1.2 Scope of Application This protocol details a validated UHPLC-MS/MS methodology for the quantitation of MN-OX at trace levels (ppm/ppb). Unlike generic protocols, this method leverages the π-π interaction selectivity of Phenyl-Hexyl stationary phases to separate MN-OX from complex API matrices, ensuring regulatory compliance for impurity monitoring.

1.3 Compound Properties

-

IUPAC Name: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

-

Molecular Formula: C₁₀H₁₀N₂O₄

-

Molecular Weight: 222.20 g/mol

-

LogP (Predicted): ~1.8 (Moderate Lipophilicity)

-

pKa: Neutral/Weakly Basic (Oxazolidinone nitrogen is non-basic; protonation occurs at the carbonyl oxygen or nitro group under specific conditions).

Part 2: Method Development Logic (The "Why")

The following decision tree illustrates the critical choices made during the development of this method, prioritizing sensitivity and selectivity over speed.

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry for nitro-aromatic specificity.

Part 3: Experimental Protocols

Chemicals and Reagents

-

Reference Standard: MN-OX (>98% purity).

-

Internal Standard (IS): Linezolid-d3 (Structural Analog) or MN-OX-d3 (if custom synthesized). Note: In the absence of SIL-IS, Linezolid-d3 is recommended due to the shared oxazolidinone core.

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Formate (10M stock), Formic Acid.

Instrumentation & Conditions

Liquid Chromatography (UHPLC)

-

System: Agilent 1290 Infinity II or Waters Acquity UPLC.

-

Column: Phenomenex Kinetex F5 or Waters CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).

-

Rationale: Phenyl phases provide orthogonal selectivity to C18 for nitro-aromatics, crucial for separating the impurity from the main drug peak.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Mobile Phase Gradient:

-

MP A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.

-

MP B: Methanol + 0.1% Formic Acid.

-

Note: Methanol is preferred over ACN for phenyl columns to maximize π-π interactions.

-

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Loading |

| 6.00 | 90 | Elution Gradient |

| 7.50 | 90 | Wash |

| 7.60 | 10 | Re-equilibration |

| 10.00 | 10 | End |

Mass Spectrometry (QqQ)

-

Source: ESI Positive (ESI+).[1]

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role | Mechanism |

|---|---|---|---|---|---|

| MN-OX | 223.2 | 177.1 | 18 | Quantifier | Loss of -NO₂ (46 Da) |

| MN-OX | 223.2 | 131.1 | 28 | Qualifier | Ring Cleavage/Loss of CO₂ |

| Linezolid-d3 | 341.2 | 297.2 | 25 | IS | Analogous fragmentation |

Sample Preparation Workflows

Depending on the matrix (API Powder vs. Plasma), use the appropriate workflow below.

Workflow A: Trace Impurity in API (Drug Substance)

-

Weighing: Accurately weigh 10.0 mg of Drug Substance.

-

Dissolution: Dissolve in 1.0 mL of DMSO (if solubility is poor) or MeOH.

-

Precipitation/Dilution: Dilute 100-fold with Mobile Phase A (Water/Formate) to reduce solvent strength and prevent peak distortion.

-

Spiking: Add Internal Standard (Linezolid-d3) to a final concentration of 10 ng/mL.

-

Filtration: Filter through 0.2 µm PTFE filter into LC vial.

Workflow B: Bioanalysis (Plasma/Serum) Rationale: Oxazolidinones are moderately polar; Liquid-Liquid Extraction (LLE) provides cleaner extracts than Protein Precipitation (PPT).

Figure 2: Liquid-Liquid Extraction (LLE) workflow for biological matrices.

Part 4: Validation & Troubleshooting

Performance Metrics (Expected)

-

Linearity: 0.5 ng/mL – 500 ng/mL (R² > 0.995).

-

LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3).

-

Recovery (LLE): 85% - 105%.

-

Matrix Effect: < 15% suppression (using Deuterated IS).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate to 10mM; ensure column is end-capped. |

| Low Sensitivity | Ion suppression from API. | Switch to Workflow B (LLE) or increase diversion of flow to waste during API elution. |

| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid. |

| Retention Shift | pH fluctuation in mobile phase. | Freshly prepare Ammonium Formate buffer daily (pH is volatile). |

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

-

Verbeke, J. et al. (2025). "Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites." Preprints.org. Link

-

Agilent Technologies. (2020). "Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS." Application Note 5989-5623EN. Link

-

Liu, Y. et al. (2025). "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma." Drug Design, Development and Therapy. Link

Sources

- 1. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808[v1] | Preprints.org [preprints.org]

- 3. agilent.com [agilent.com]

Application Notes and Protocols for the Evaluation of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one Against Resistant Bacteria

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria.[1][2][3][4] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation step, allows them to circumvent common resistance mechanisms.[3][4][5][6] This document provides a comprehensive suite of protocols for the initial screening and characterization of a novel oxazolidinone candidate, 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one, against a panel of clinically relevant resistant bacterial strains.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein adhere to internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[7]

Logical Workflow for Compound Evaluation

The evaluation of a novel antibacterial agent follows a structured progression from broad screening to more detailed characterization. This workflow is designed to efficiently assess the compound's potential as a therapeutic agent.

Caption: Investigative pathways for determining the mechanism of action.

3.2.1. Protein Synthesis Inhibition Assay

An in vitro transcription/translation assay can be used to assess the inhibitory effect of the compound on bacterial protein synthesis. [8][9] Protocol:

-

Reaction Setup: Use a commercially available E. coli S30 extract system or a PURE system for in vitro transcription/translation.

-

Template DNA: Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Compound Addition: Add varying concentrations of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one to the reactions. Include a known protein synthesis inhibitor (e.g., linezolid or chloramphenicol) as a positive control and a no-compound control.

-

Incubation: Incubate the reactions according to the manufacturer's instructions to allow for protein synthesis.

-

Detection: Quantify the amount of reporter protein produced (e.g., via luminescence for luciferase or a colorimetric assay for β-galactosidase).

-

Analysis: Determine the IC₅₀ value of the compound for protein synthesis inhibition.

3.2.2. Cell Wall Synthesis Inhibition Assay

Inhibition of peptidoglycan synthesis can be assessed by measuring the incorporation of radiolabeled precursors, such as N-acetylmuramic acid (NAM). [10][11] Protocol:

-

Bacterial Culture: Grow a susceptible bacterial strain to the mid-logarithmic phase.

-

Compound and Radiolabel Exposure: Add the test compound at various concentrations, along with a known cell wall synthesis inhibitor (e.g., vancomycin) as a positive control. Add a radiolabeled peptidoglycan precursor (e.g., [³H]NAM).

-

Incubation: Incubate the cultures for a defined period.

-

Measurement of Incorporation: Precipitate the cellular macromolecules and measure the amount of incorporated radioactivity using a scintillation counter.

-

Analysis: A significant reduction in the incorporation of the radiolabeled precursor in the presence of the compound indicates inhibition of cell wall synthesis.

3.2.3. DNA Replication Inhibition Assay

The effect on DNA replication can be evaluated using a DNA gyrase supercoiling assay. [12][13][14] Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified bacterial DNA gyrase, relaxed plasmid DNA, and ATP.

-

Compound Addition: Add serial dilutions of the test compound. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Part 4: Preliminary In Vivo Efficacy

Murine Systemic Infection Model

This model provides an initial assessment of the compound's efficacy in a living organism. [15][16][17] Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c or ICR). [3][15]2. Infection: Induce a systemic infection by intraperitoneal injection of a lethal or sub-lethal dose of a relevant pathogen (e.g., MRSA).

-

Treatment: Administer 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one at various doses and schedules via an appropriate route (e.g., oral or intravenous). Include a vehicle control group and a positive control group treated with a known effective antibiotic (e.g., linezolid).

-

Efficacy Assessment: Monitor the survival of the mice over a period of 7-14 days. In sub-lethal models, bacterial burden in target organs (e.g., spleen, liver, kidneys) can be determined at a specific time point post-infection.

References

- EBSCO. (n.d.). Oxazolidinone antibiotics | Health and Medicine | Research Starters.

- Swaney, S. M., et al. (1998). Mechanism of action of the oxazolidinone antibacterial agents. PubMed.

- Ovid. (n.d.). Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society.

- Pandey, S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC.

- Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.

- Bester, L. A., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. Oxford Academic.

- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- Pandey, S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters.

- Schwarz, S., et al. (2021). Mobile Oxazolidinone Resistance Genes in Gram-Positive and Gram-Negative Bacteria. Clinical Microbiology Reviews. ASM Journals.

- EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.

- Bester, L. A., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. PubMed.

- Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. ACS Publications.

- Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays.

- BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.

- NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.

- IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research.

- EUCAST. (n.d.). Disk Diffusion and Quality Control.

- HiMedia Laboratories. (n.d.). atcc® multidrug-resistant & antimicrobial testing reference strains.

- MI - Microbiology. (n.d.). Broth Microdilution.

- BenchChem. (2025). Inhibition of Bacterial Protein Synthesis Initiation by Tetracycline Antibiotics: A Technical Overview.

- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.

- Shatabh, S. (n.d.). A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE. Journal of microbiology, biotechnology and food sciences.

- Frontiers. (2025). Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging.

- Helda - helsinki.fi. (n.d.). Validation of high-throughput time-kill assay.

- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.

- -ORCA - Cardiff University. (n.d.). Selection of Relevant Bacterial Strains for Novel Therapeutic Testing: a Guidance Document for Priority Cystic Fibrosis Lung Pathogens.

- ResearchGate. (2025). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?.

- ACS Pharmacology & Translational Science. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.

- CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.

- PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Clinical & Laboratory Standards Institute | CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.

- Creative Diagnostics. (n.d.). Drug-Resistant Strain Isolation & Identification.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- PMC - NIH. (n.d.). Tools for Characterizing Bacterial Protein Synthesis Inhibitors.

- ACS Chemical Biology - ACS Publications. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling.

- Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?.

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Antimicrobial Resistance Learning Site. (n.d.). Microbiology.

- Frontiers. (2022). Breaking down the cell wall: Still an attractive antibacterial strategy.

- Sigma-Aldrich. (n.d.). Inhibition of Protein Synthesis by Antibiotics.

- MDPI. (2016). Techniques for Screening Translation Inhibitors.

- Google Patents. (n.d.). Bacterial dna gyrase inhibitors and methods of use thereof.

- Wikipedia. (n.d.). DNA gyrase.

- MDPI. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets.

- SciSpace. (n.d.). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis.

- PMC. (2023). Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. vibiosphen.com [vibiosphen.com]

- 3. imquestbio.com [imquestbio.com]

- 4. bsac.org.uk [bsac.org.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. DNA gyrase - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vivo Efficacy Models and the College of Pharmacy. [unthealth.edu]

- 17. ibtbioservices.com [ibtbioservices.com]

Troubleshooting & Optimization

Improving the yield of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one synthesis

Technical Support Center: Optimizing 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one Synthesis

Executive Summary

User Case: Synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one. Primary Challenge: The ortho-methyl group imposes significant steric hindrance, while the meta-nitro group electronically deactivates the aniline nitrogen. This "push-pull" resistance often leads to stalled reactions or low yields using standard protocols. Support Level: Tier 3 (Senior Application Scientist).

Module 1: Diagnostic & Troubleshooting Guide

Q1: My reaction with 2-chloroethyl chloroformate stalls at <30% conversion. Increasing temperature only causes decomposition. Why?

Diagnosis: You are fighting the "Ortho-Effect." The 2-methyl group sterically blocks the trajectory of the electrophile (2-chloroethyl chloroformate). Standard bases (TEA, DIPEA) in DCM are often insufficient to drive the nucleophilic attack of this deactivated aniline.

The Fix: The "Hard-Soft" Solvent Switch

-

Switch Solvent: Move from DCM to THF or Toluene . The higher boiling point of toluene allows for thermal activation without the rapid decomposition seen in chlorinated solvents.

-

Change Base: Switch to Pyridine (acting as both solvent and base) or use a biphasic system (Schotten-Baumann conditions ) with NaHCO₃. The biphasic system often protects the product from side reactions.

-

Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of your aniline.

Q2: I see the intermediate carbamate (2-chloroethyl (2-methyl-3-nitrophenyl)carbamate) by LCMS, but it won't cyclize to the oxazolidinone.

Diagnosis: The nitrogen atom, now part of a carbamate, is even less nucleophilic due to resonance delocalization into the carbonyl. The ortho-methyl group further prevents the rotational conformation required for the intramolecular S_N2 attack on the chloride.

The Fix: The "Force-Cyclization" Protocol You need a stronger base to deprotonate the carbamate amide.

-

Protocol: Isolate the intermediate carbamate. Do not attempt "one-pot" cyclization if it fails.

-

Reagents: Suspend the carbamate in dry THF or DMF .

-

Base: Add 1.2 eq of NaH (60% dispersion) at 0°C, then warm to reflux. The irreversible deprotonation forces the conformation change.

-

Alternative: If NaH is too harsh (degradation observed), use K₂CO₃ (3 eq) in MeCN with TBAI (10 mol%) as a phase transfer catalyst. Reflux for 16-24h.

Q3: The product is dark brown and sticky. Recrystallization from Ethanol failed.

Diagnosis: Nitro-anilines are prone to oxidation, forming azo-dimers and tars. The Fix:

-

Purification: Dissolve the crude in minimal Ethyl Acetate . Filter through a short pad of Silica/Celite to remove tars.

-

Crystallization: Use a Toluene/Heptane system. Dissolve in hot toluene, then add heptane dropwise until cloudy. Cool slowly. The nitro group often interacts favorably with aromatic solvents, aiding crystal growth.

Module 2: High-Performance Synthetic Routes

If the standard 2-chloroethyl chloroformate route yields <40%, switch to one of these superior pathways.

Route A: The "Epoxide Opening" (Recommended for Scale-Up)

This route avoids the difficult S_N2 displacement of chloride by using a more reactive epoxide.

-

Carbamoylation: React 2-methyl-3-nitroaniline with Ethyl Chloroformate (much smaller electrophile than 2-chloroethyl chloroformate) to form the ethyl carbamate.

-

Yield expectation: >90%

-

-

Cyclization: React the ethyl carbamate with Epichlorohydrin (or Glycidyl Butyrate) using LiOtBu or LiOH in DMF.

Route B: Copper-Catalyzed C-N Coupling (The "Nuclear Option")

If the aniline is simply too unreactive, invert the logic: Use the oxazolidinone as the nucleophile and the aromatic ring as the electrophile.

-

Reagents: 2-Oxazolidinone + 1-Iodo-2-methyl-3-nitrobenzene.

-

Catalyst: CuI (10 mol%) + Diamine Ligand (e.g., DMEDA or trans-1,2-cyclohexanediamine).

-

Base: K₃PO₄ (2 eq).

-

Solvent: 1,4-Dioxane, 110°C.

-

Why this works: The reaction proceeds via an oxidative addition/reductive elimination cycle on the copper center, bypassing the nucleophilicity issue of the aniline entirely.

Module 3: Experimental Logic & Visualization

Decision Tree: Optimizing the Synthesis

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on intermediate success.

Comparative Data: Base & Solvent Effects

| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |

| Solvent | DCM (Boiling Pt 40°C) | Toluene (Boiling Pt 110°C) | +25% (Thermal activation overcomes steric barrier) |

| Base | Triethylamine (TEA) | Pyridine or NaH | +40% (Prevents HCl salt precipitation/trapping) |

| Additive | None | DMAP (10 mol%) | +15% (Acyl-pyridinium catalysis accelerates attack) |

Module 4: Detailed Protocol (Route 2 - Recommended)

Step 1: Carbamate Formation

-

Dissolve 2-methyl-3-nitroaniline (10 mmol) in THF (30 mL).

-

Add Pyridine (12 mmol) and cool to 0°C.

-

Dropwise add Ethyl Chloroformate (11 mmol). Note: Use ethyl, not 2-chloroethyl.

-

Warm to RT and stir for 4h. Quench with 1M HCl. Extract with EtOAc.

-

Checkpoint: Verify Ethyl (2-methyl-3-nitrophenyl)carbamate by TLC/NMR.

Step 2: Cyclization with Epichlorohydrin

-

Dissolve the carbamate (from Step 1) in DMF (10 mL/g).

-

Add Epichlorohydrin (3.0 eq).[1]

-

Add LiOtBu (2.5 eq) portion-wise at 0°C. Caution: Exothermic.

-

Allow to warm to RT and stir for 16h.

-

Workup: Pour into ice water. The product should precipitate.[6] Filter and wash with water.

-

Purification: Recrystallize from Toluene/Heptane if necessary.

References

-

General Oxazolidinone Synthesis from Carbamates & Epichlorohydrin

-

Copper-Catalyzed N-Arylation (Buchwald Strategy)

-

Bhunia, S., et al. (2022). "N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) is an efficient ligand for the Cu-catalyzed N-arylation of oxazolidinones." Org. Lett., 24, 1253-1257.

-

-

Steric Hindrance in Aniline Acylation

-

Sousa, A. F., et al. (2018). "Regioselectivity of aniline and toluidine nitration." Universidade de Lisboa.[7] (Discusses the electronic/steric interplay of methyl/nitro anilines).

-

-

Microwave-Assisted Synthesis (Alternative Energy Source)

-

Guzmán-Lucero, D., et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones." Molecules, 16, 880-884.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 5. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives [mdpi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

Technical Support Center: 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one Purification

The following technical guide addresses the purification challenges for 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one . This content is structured as a high-level support resource for researchers encountering specific purity bottlenecks.

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Purity Profiles & Isolation Protocols

Executive Summary

The synthesis of 3-(2-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one (hereafter referred to as MNPO ) typically involves the cyclization of 2-methyl-3-nitroaniline derivatives. The presence of the ortho-methyl group introduces steric strain that can retard cyclization, while the nitro group imparts significant polarity and "greasiness" to the impurity profile. Users frequently report difficulties in removing unreacted aniline starting material and persistent yellow discoloration.

This guide prioritizes non-chromatographic isolation (crystallization) for scalability, reserving chromatography for difficult separation of regioisomers or degradation products.

Part 1: Troubleshooting & FAQs

Q1: I am seeing a persistent yellow/orange baseline impurity even after recrystallization. How do I remove it?

Diagnosis: The nitro-aryl moiety is inherently chromophoric, but intense discoloration often indicates the presence of azo-dimers or oxidized aniline oligomers formed during the reaction, particularly if the reaction mixture was heated in the presence of air. Solution:

-

Activated Carbon Treatment: Standard recrystallization often fails to adsorb these planar, highly conjugated impurities. You must introduce a charcoal treatment step.[1]

-

Protocol: Dissolve crude MNPO in refluxing Ethyl Acetate (EtOAc). Add Activated Carbon (10-20 wt%) and stir at reflux for 30 minutes. Filter hot through a Celite pad.

-

-

Solvent Switching: If the impurity persists, switch to a solvent system that solubilizes the impurity but precipitates the product. The Toluene/Heptane system is often superior for rejecting polar nitro-oxidized byproducts compared to Ethanol.

Q2: The starting material (2-methyl-3-nitroaniline) co-elutes or co-crystallizes with the product. Acid washes aren't working.

Mechanism: 2-Methyl-3-nitroaniline is a weak base due to the electron-withdrawing nitro group and the steric hindrance of the methyl group. Dilute HCl (1M) often fails to fully protonate it for extraction into the aqueous phase. Corrective Action:

-

Increase Acid Strength: Use 3M to 6M H₂SO₄ for the wash. The sulfate salt is often less soluble in organics than the chloride salt.

-

Derivatization (Scavenging): If extraction fails, add a scavenger resin (e.g., polystyrene-bound isocyanate) or a small amount of acetic anhydride to the crude mixture. This converts the aniline to the corresponding acetanilide, which has a drastically different polarity (Rf) and solubility profile, making it easy to separate via crystallization or a short silica plug.

Q3: My yield is low during recrystallization from Ethanol.

Analysis: Nitro-oxazolidinones often exhibit a steep solubility curve in alcohols. While soluble at reflux, they may remain significantly soluble at room temperature, leading to mass loss in the mother liquor. Optimization:

-

Anti-solvent Addition: Do not rely on cooling alone. Dissolve in minimum hot Ethanol or Isopropanol (IPA) , then slowly add Water (anti-solvent) until turbidity persists. Cool to 0-4°C.

-

Alternative Solvent: Switch to Ethyl Acetate/Heptane . Dissolve in hot EtOAc, then add Heptane (ratio 1:2 to 1:4) to force precipitation.

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the solubility profile of MNPO and common impurities to guide solvent selection.

| Solvent System | Temp (°C) | Solubility of MNPO | Solubility of Impurity (Aniline) | Suitability |

| Water | 25 / 100 | Insoluble / Poor | Poor / Moderate | Anti-solvent only |

| Ethanol (EtOH) | 25 / 78 | Moderate / High | High / High | Good (High yield loss if not cooled) |

| Ethyl Acetate (EtOAc) | 25 / 77 | High / Very High | High / Very High | Solvent (Requires anti-solvent) |

| Toluene | 25 / 110 | Low / High | Moderate / High | Excellent (Rejects polar tars) |

| Dichloromethane (DCM) | 25 / 40 | Very High / Very High | Very High / Very High | Poor (No discrimination) |

Part 3: Master Purification Protocol

This protocol assumes a crude solid isolated after the reaction workup.[2]

Method A: The "Toluene-Displacement" Recrystallization (Recommended)

Best for: High purity requirements (>99%) and removal of unreacted aniline.

-

Dissolution: Place 10.0 g of crude MNPO in a round-bottom flask. Add Toluene (60 mL) .

-

Heating: Heat to reflux (110°C). If the solid does not fully dissolve, add Ethanol dropwise (max 5 mL) until clear.

-

Clarification: If colored impurities are present, add 1.0 g Activated Carbon. Stir 15 min. Filter hot through Celite.

-

Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) with gentle stirring. The ortho-methyl group may delay nucleation; seed crystals are highly recommended.

-

Anti-solvent Drive: Once solids appear, cool to 0-5°C. If yield is low, add Heptane (20 mL) dropwise.

-

Isolation: Filter the off-white/pale yellow needles. Wash with cold Toluene/Heptane (1:1).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Chemical Purification (Scavenging)

Best for: Crude containing >5% starting aniline.

-

Dissolve crude in DCM (10 mL/g).

-

Add Acetic Anhydride (1.2 equivalents relative to the aniline impurity, determined by HPLC/NMR).

-

Stir at RT for 1 hour. (Converts aniline to acetanilide).

-

Wash organic layer with sat. NaHCO₃ (removes AcOH) then 1M HCl .

-

Concentrate and proceed to Method A . The acetanilide byproduct will remain in the Toluene mother liquor.

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying MNPO based on the impurity profile.

Caption: Decision tree for removing specific impurities (aniline vs. colored oligomers) prior to final crystallization.

References

-

General Synthesis of N-Aryl Oxazolidinones

-

Purification of Nitro-Aryl Derivatives

-

Recrystallization Strategies for Phenyl-Oxazolidinones

-

Handling Nitro-Aniline Impurities

Sources

- 1. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]

- 2. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- | 139264-66-7 | Benchchem [benchchem.com]

- 6. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]